
Phenanthrene-9-thiocarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-9-thiocarboxamide is an organic compound with the molecular formula C15H11NS It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where a thiocarboxamide group is attached at the 9th position of the phenanthrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-9-thiocarboxamide can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-thiocarbonyl chloride, which is then treated with ammonia to yield this compound. The reaction conditions typically involve:
Thionyl chloride: as a reagent
Ammonia: as a nucleophile
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-9-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols.
Substitution: The thiocarboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products:
Oxidation: Phenanthrene-9-sulfoxide, phenanthrene-9-sulfone.
Reduction: Phenanthrene-9-thiol.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-9-thiocarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of phenanthrene-9-thiocarboxamide involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity. The thiocarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-9-thiocarboxamide can be compared with other similar compounds, such as:
Anthracene-9-thiocarboxamide: Similar structure but with an anthracene core.
4′-Methylbiphenyl-4-thiocarboxamide: Contains a biphenyl core with a thiocarboxamide group.
Pyrrole-2-thiocarboxamide: Features a pyrrole ring with a thiocarboxamide group.
Uniqueness: this compound is unique due to its phenanthrene core, which provides a rigid, planar structure that can interact with various molecular systems
Eigenschaften
CAS-Nummer |
1347815-05-7 |
|---|---|
Molekularformel |
C15H11NS |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
phenanthrene-9-carbothioamide |
InChI |
InChI=1S/C15H11NS/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17) |
InChI-Schlüssel |
IHRUNXUYYLHFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051329.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)

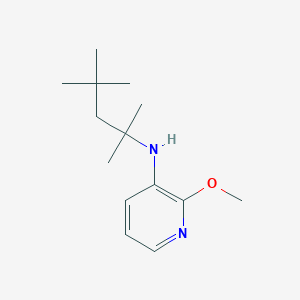
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
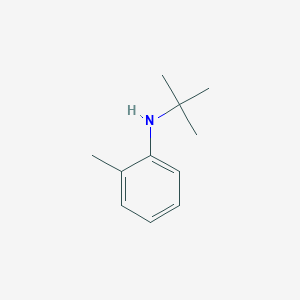
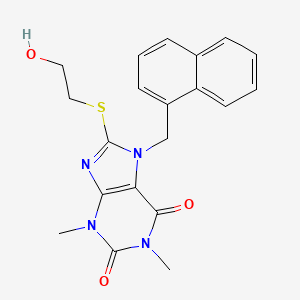

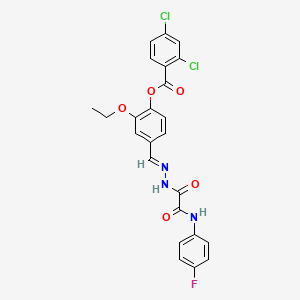
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
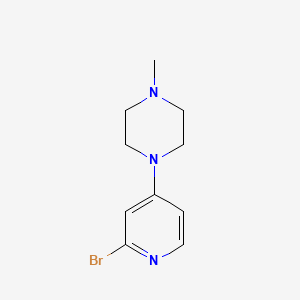
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
